Chemical structure and properties of 3-(4-Methylphenyl)cycloheptan-1-ol
Chemical structure and properties of 3-(4-Methylphenyl)cycloheptan-1-ol
An In-depth Technical Guide to the Synthesis and Characterization of the Novel Compound: 3-(4-Methylphenyl)cycloheptan-1-ol
Executive Summary
This technical guide provides a comprehensive scientific framework for the novel chemical entity, 3-(4-Methylphenyl)cycloheptan-1-ol. As a compound not yet described in the peer-reviewed literature, this document serves as a foundational resource for researchers in medicinal chemistry and drug development. We present its core molecular structure, predicted physicochemical properties, a robust and logical proposed synthetic pathway, and a complete workflow for its structural elucidation and characterization. The guide is structured to empower scientists with both the theoretical underpinnings and practical, step-by-step protocols necessary to synthesize, purify, and validate this molecule. By leveraging established principles of organic chemistry and drawing parallels with structurally related compounds, this document provides the authoritative grounding required to explore the potential of 3-(4-Methylphenyl)cycloheptan-1-ol as a new scaffold in discovery programs.
Introduction: The Cycloheptanol Scaffold in Modern Drug Discovery
The seven-membered cycloheptane ring is a significant structural motif in both natural products and synthetic therapeutic agents.[1] Unlike the more common five- and six-membered rings, the cycloheptane core possesses a higher degree of conformational flexibility, allowing it to present substituents in a diverse array of three-dimensional vectors.[1] This property makes it an attractive scaffold for medicinal chemists aiming to optimize molecular shape and achieve precise interactions with biological targets.[1] The incorporation of an aryl substituent, such as the 4-methylphenyl (p-tolyl) group, introduces a rigid, planar element that can engage in pi-stacking, hydrophobic, and cation-pi interactions within protein binding pockets. The hydroxyl group of the cycloheptanol provides a critical hydrogen bond donor and acceptor, often serving as a key anchoring point to a biological receptor. The combination of these features in 3-(4-Methylphenyl)cycloheptan-1-ol suggests a molecule with significant potential for further development as a novel pharmacophore.
Section 1: Molecular Structure and In Silico Property Prediction
A thorough understanding of a molecule's intrinsic properties is the first step in any research and development workflow. This section details the fundamental structure and predicted physicochemical parameters of 3-(4-Methylphenyl)cycloheptan-1-ol.
Chemical Structure and Core Identifiers
The molecule consists of a cycloheptane ring substituted at the 1-position with a hydroxyl group and at the 3-position with a 4-methylphenyl group.
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IUPAC Name: 3-(4-Methylphenyl)cycloheptan-1-ol
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Molecular Formula: C₁₄H₂₀O
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Molecular Weight: 204.31 g/mol
Caption: 2D structure of 3-(4-Methylphenyl)cycloheptan-1-ol.
Stereochemistry
The structure of 3-(4-Methylphenyl)cycloheptan-1-ol possesses two stereocenters at positions C1 and C3. This gives rise to four possible stereoisomers:
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(1R, 3R)
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(1S, 3S)
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(1R, 3S)
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(1S, 3R)
These stereoisomers exist as two pairs of enantiomers. The (1R, 3R) and (1S, 3S) isomers are one enantiomeric pair (the trans isomers), while the (1R, 3S) and (1S, 3R) isomers are the other (the cis isomers). It is critical in drug development to isolate and test each isomer, as biological activity and pharmacokinetic properties are often highly dependent on stereochemistry.
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties predicted from the molecular structure based on established computational models and data from similar compounds like cycloheptanol and toluene.[2][3] These values are essential for predicting the molecule's behavior in biological systems and for planning purification strategies.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 204.31 g/mol | Influences diffusion and transport across membranes. |
| LogP (Octanol/Water) | ~3.5 - 4.2 | Predicts lipophilicity, affecting absorption and distribution. |
| Topological Polar Surface Area | 20.2 Ų | Influences membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (from -OH) | Key for target binding and solubility. |
| Hydrogen Bond Acceptors | 1 (from -OH) | Key for target binding and solubility. |
| pKa (Alcoholic Proton) | ~16-18 | Determines ionization state at physiological pH. |
| Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |
Section 2: Proposed Synthetic Strategy
A reliable and scalable synthetic route is paramount for producing the target compound for further study. The following section outlines a logical and field-proven approach to the synthesis of 3-(4-Methylphenyl)cycloheptan-1-ol.
Retrosynthetic Analysis
The causality behind our synthetic plan begins with a retrosynthetic analysis. The target alcohol can be readily formed from the corresponding ketone, 3-(4-methylphenyl)cycloheptanone, via a standard reduction reaction. This key ketone intermediate can be disconnected via a conjugate addition, suggesting cyclohept-2-en-1-one and a p-tolyl nucleophile as starting materials. This approach is advantageous as it builds the core structure efficiently from commercially available precursors.
Caption: Retrosynthetic pathway for the target molecule.
Forward Synthesis Protocol
This protocol is a self-validating system; each step produces a stable intermediate that can be purified and characterized to confirm its identity before proceeding, ensuring the integrity of the synthetic chain.
Step 1: Synthesis of 3-(4-methylphenyl)cycloheptanone via Gilman Cuprate Addition
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Rationale: The 1,4-conjugate addition of a Gilman cuprate to an α,β-unsaturated ketone is a highly reliable and selective method for forming carbon-carbon bonds. This method is chosen over the use of a more reactive Grignard or organolithium reagent to prevent competing 1,2-addition to the carbonyl group.
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Protocol:
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To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromotoluene (2.0 eq) and anhydrous diethyl ether.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (1.9 eq, as a solution in hexanes) dropwise over 20 minutes. Stir at -78 °C for 1 hour to form p-tolyllithium.
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In a separate flask, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether and cool to -78 °C.
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Transfer the freshly prepared p-tolyllithium solution to the CuI suspension via cannula. Allow the mixture to warm slightly to ~-30 °C and stir for 30 minutes to form the Gilman cuprate, lithium di(p-tolyl)cuprate.
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Cool the cuprate solution back to -78 °C.
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Add a solution of cyclohept-2-en-1-one (1.0 eq) in anhydrous diethyl ether dropwise.
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Stir the reaction at -78 °C for 2-3 hours, monitoring by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Proceed with the purification and isolation workflow as described below.
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Step 2: Reduction of 3-(4-methylphenyl)cycloheptanone to 3-(4-methylphenyl)cycloheptan-1-ol
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Rationale: Sodium borohydride (NaBH₄) is selected as the reducing agent. It is a mild and selective reagent that reduces ketones to alcohols without affecting the aromatic ring. It is also safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄). The choice of solvent (methanol or ethanol) facilitates the reaction and workup. This reduction will produce a mixture of cis and trans diastereomers, which can be separated chromatographically.
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Protocol:
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Dissolve the purified 3-(4-methylphenyl)cycloheptanone (1.0 eq) from the previous step in methanol in an Erlenmeyer flask.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
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Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.
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Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is neutral or slightly acidic (pH ~6-7).
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Remove the methanol under reduced pressure using a rotary evaporator.
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The remaining aqueous residue is then subjected to the purification workflow.
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Purification and Isolation Workflow
Caption: General workflow for product purification and isolation.
Section 3: Structural Elucidation and Characterization
Confirming the structure of a novel compound is a non-negotiable step. A combination of spectroscopic techniques provides an unambiguous validation of the molecular structure. The following data are predicted values based on established chemical shift principles and spectral data of analogous structures.[4][5][6]
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR is the most powerful tool for determining the precise structure of an organic molecule.
| Predicted ¹H NMR Data (in CDCl₃) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | d, J ≈ 8 Hz | 2H | Aromatic protons ortho to the methyl group |
| ~7.05 | d, J ≈ 8 Hz | 2H | Aromatic protons meta to the methyl group |
| ~3.60 | m | 1H | CH-OH (C1-H) |
| ~2.80 | m | 1H | Benzylic proton (C3-H) |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~1.20 - 2.10 | m | 11H | Cycloheptane ring protons + OH proton |
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Aromatic C (quaternary, attached to ring) |
| ~135 | Aromatic C (quaternary, attached to methyl) |
| ~129 | Aromatic CH (meta to methyl) |
| ~127 | Aromatic CH (ortho to methyl) |
| ~72 | CH-OH (C1) |
| ~40-48 | Aliphatic CH₂ and CH carbons |
| ~20-35 | Aliphatic CH₂ carbons |
| ~21 | Ar-CH₃ |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| ~3100 - 3000 | Medium | sp² C-H stretch (aromatic) |
| ~2950 - 2850 | Strong | sp³ C-H stretch (aliphatic) |
| ~1610, ~1515 | Medium | C=C stretch (aromatic ring) |
| ~1250 - 1050 | Strong | C-O stretch (alcohol) |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.
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Molecular Ion (M⁺): m/z = 204.15 (for C₁₄H₂₀O)
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Key Fragments:
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m/z = 186: [M - H₂O]⁺, corresponding to the loss of water.
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m/z = 113: [M - C₇H₇]⁺, corresponding to the loss of the tolyl group.
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m/z = 91: [C₇H₇]⁺, corresponding to the tropylium ion, a common fragment for toluene derivatives.
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Section 4: Potential Applications and Future Directions
The unique three-dimensional structure of 3-(4-Methylphenyl)cycloheptan-1-ol makes it an intriguing candidate for drug discovery programs. The cycloalkane scaffold has been successfully incorporated into various therapeutic agents, where it serves to orient functional groups and explore complex binding pockets.[7] The combination of a flexible aliphatic ring with a rigid aromatic moiety suggests that this molecule could be a valuable starting point for developing modulators of:
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Central Nervous System (CNS) Receptors: Where lipophilicity and specific 3D shape are often crucial for crossing the blood-brain barrier and achieving receptor selectivity.
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Enzyme Inhibitors: The scaffold could be elaborated to position functional groups that interact with the active sites of enzymes such as kinases or proteases.
Future work should focus on:
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Stereoselective Synthesis: Developing synthetic methods to access individual stereoisomers to enable distinct structure-activity relationship (SAR) studies.
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Analog Synthesis: Systematically modifying the aryl group (e.g., changing electronic properties or size) and the cycloheptane ring to explore the chemical space around the core scaffold.
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Biological Screening: Testing the synthesized compounds in a broad range of biological assays to identify potential therapeutic activities.
Conclusion
This guide has established a comprehensive scientific dossier for the novel compound 3-(4-Methylphenyl)cycloheptan-1-ol. By providing a reasoned synthetic strategy, detailed characterization protocols, and predictive spectral data, we have laid the essential groundwork for its practical synthesis and validation. The structural features of this molecule, particularly the combination of a flexible seven-membered ring with an aromatic substituent, mark it as a compound of interest for further investigation in medicinal chemistry. This document serves as a launchpad for researchers to explore its potential and build upon this foundational knowledge.
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